molecular formula C22H36Cl2O2 B14187048 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene CAS No. 847687-17-6

1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene

Cat. No.: B14187048
CAS No.: 847687-17-6
M. Wt: 403.4 g/mol
InChI Key: NLJVUUFAAYHHGV-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene is an organic compound characterized by its unique structure, which includes two chloromethyl groups, a dodecyloxy group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene typically involves the chloromethylation of a precursor compound. One common method is the reaction of 1,4-dihydroxy-2-(dodecyloxy)-5-ethoxybenzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the benzene ring to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Methyl derivatives of the original compound.

Scientific Research Applications

1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of polymers and advanced materials with unique properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    1,4-Bis(chloromethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.

    1,4-Bis(imidazol-1-ylmethyl)benzene: Contains imidazole groups instead of chloromethyl groups.

    1,4-Bis(chloromethyl)benzene: Lacks the dodecyloxy and ethoxy groups.

Uniqueness: 1,4-Bis(chloromethyl)-2-(dodecyloxy)-5-ethoxybenzene is unique due to the presence of both long alkyl chains (dodecyloxy group) and ethoxy groups, which impart distinct physical and chemical properties

Properties

CAS No.

847687-17-6

Molecular Formula

C22H36Cl2O2

Molecular Weight

403.4 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2-dodecoxy-5-ethoxybenzene

InChI

InChI=1S/C22H36Cl2O2/c1-3-5-6-7-8-9-10-11-12-13-14-26-22-16-19(17-23)21(25-4-2)15-20(22)18-24/h15-16H,3-14,17-18H2,1-2H3

InChI Key

NLJVUUFAAYHHGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1CCl)OCC)CCl

Origin of Product

United States

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